molecular formula C14H14FNO2 B1310003 (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid CAS No. 883541-86-4

(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid

Cat. No.: B1310003
CAS No.: 883541-86-4
M. Wt: 247.26 g/mol
InChI Key: ZKLIJPUNXYUOET-UHFFFAOYSA-N
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Description

(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid is a synthetic organic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid typically involves multiple steps:

    Fluorination: Introduction of the fluoro group at the 6th position of the carbazole ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Hydrogenation: Reduction of the carbazole to its tetrahydro form using hydrogen gas in the presence of a palladium catalyst.

    Acetic Acid Addition: Introduction of the acetic acid moiety at the 9th position. This can be done through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-carbazole ring, leading to the formation of carbazole derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to the stability of the tetrahydro form.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Carbazole derivatives with various oxidation states.

    Reduction: Fully hydrogenated carbazole derivatives.

    Substitution: Compounds with different functional groups replacing the fluoro group.

Scientific Research Applications

(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity to these targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Carbazole: The parent compound without the fluoro and acetic acid groups.

    6-Fluoro-carbazole: Lacks the tetrahydro and acetic acid modifications.

    9-Acetyl-carbazole: Contains an acetyl group instead of the acetic acid moiety.

Uniqueness: (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid is unique due to the combination of the fluoro group, tetrahydro-carbazole ring, and acetic acid moiety

Properties

IUPAC Name

2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h5-7H,1-4,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLIJPUNXYUOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC(=O)O)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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